1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one
Description
This compound belongs to the tropane alkaloid derivatives, characterized by an 8-azabicyclo[3.2.1]octane (tropane) core. The structure features a 3-methylene group on the bicyclic scaffold and a 2-(thiophen-2-yl)ethan-1-one substituent at the 8-position. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions. The thiophene moiety introduces π-conjugation and sulfur-based electronic effects, which may enhance binding to aromatic receptors or enzymes .
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-10-7-11-4-5-12(8-10)15(11)14(16)9-13-3-2-6-17-13/h2-3,6,11-12H,1,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAPMPMTVGYGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Mechanism of Action
The mechanism by which the compound exerts its effects: Typically involves interaction with specific molecular targets, potentially altering biological pathways.
Molecular targets and pathways involved: Depending on its application, it may target enzymes, receptors, or other biomolecules, influencing processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tropane Core
A. N-Acyl Derivatives
- Compound A: (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Substituent: Indole-5-carbonyl group. Key Difference: Lacks the methylene group and thiophen-2-yl ethanone. Application: Demonstrated activity in neurological assays due to indole’s serotonin-mimetic properties .
- Compound B: (E)-1-((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)non-2-en-1-one Substituent: Aliphatic enone chain. Key Difference: Hydroxy group at position 3 and unsaturated aliphatic chain. Synthesis: Palladium-catalyzed aminocarbonylation .
B. Heterocyclic Modifications
- Compound C : 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one (PubChem CID: Unspecified)
- Compound D: 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one Substituent: Oxazole-oxadiazole hybrid. Application: Screened for kinase inhibition .
Pharmacological Comparators
- PF-06700841: ((S)-2,2-difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone Key Feature: Dual TYK2/JAK1 inhibitor with a pyrimidine-pyrrolidine motif. Difference: Bicyclo[3.2.1]octane fused with a diaza ring; lacks thiophene. Clinical Relevance: Phase II trials for autoimmune diseases .
Compound E : 2-[(1R,3R,5S)-3-({5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid
Spectral and Stereochemical Analysis
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a novel bicyclic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a bicyclic framework and a thiophene moiety, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 273.37 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, bicyclic compounds have been shown to inhibit bacterial growth by interfering with vital cellular processes such as DNA replication and protein synthesis. The specific activity of This compound against various bacterial strains remains to be fully elucidated but is promising based on structural analogs.
2. Anticancer Potential
Preliminary data suggest that this compound may possess anticancer properties. Compounds containing thiophene rings are often explored for their ability to induce apoptosis in cancer cells. Further studies are needed to confirm the efficacy and mechanism of action of This compound in cancer models.
3. Neuropharmacological Effects
Given the presence of the azabicyclo structure, there is potential for neuropharmacological activity. Similar compounds have been studied for their effects on neurotransmitter systems, particularly cholinergic pathways. Investigating the interaction of this compound with neurotransmitter receptors could provide insights into its possible use in treating neurological disorders.
Research Findings and Case Studies
Recent studies have focused on synthesizing derivatives of bicyclic compounds to evaluate their biological activities:
These studies highlight the potential of structurally related compounds to exhibit significant biological activities, suggesting that This compound could similarly demonstrate promising effects.
Future Directions
To fully understand the biological activity of This compound , future research should focus on:
- In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to evaluate its efficacy against specific pathogens and cancer cell lines.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities, particularly its interactions with target proteins and pathways.
- Structure–Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.
Scientific Research Applications
Synthesis and Methodologies
The synthesis of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one typically involves enantioselective methods that are crucial for obtaining the desired stereochemistry. Recent studies have focused on the development of methodologies that allow for the direct formation of the bicyclic structure while maintaining stereochemical control.
Key Synthesis Methods:
- Enantioselective Construction : Techniques involving acyclic precursors that contain stereochemical information necessary for forming the bicyclic scaffold.
- Desymmetrization Processes : Utilizing achiral tropinone derivatives to achieve stereochemical control during synthesis.
These methodologies not only enhance yield but also improve the specificity of the synthesized compounds for biological targets .
Biological Activities
The compound exhibits a range of biological activities attributed to its structural framework:
Pharmacological Properties:
- Anticholinergic Activity : Similar to other tropane alkaloids, it may exhibit anticholinergic effects, which can be beneficial in treating conditions like motion sickness and muscle spasms.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies and Research Findings:
- Tropane Alkaloids as Therapeutics : A study highlighted the role of tropane alkaloids in developing drugs targeting neurological disorders, focusing on their ability to modulate neurotransmitter systems .
- Dual Inhibitors Development : Recent advancements have seen compounds derived from similar scaffolds being developed as dual inhibitors targeting bacterial topoisomerases, showcasing their versatility in medicinal chemistry .
Therapeutic Potential
The therapeutic applications are vast, considering the compound's structural similarities to known drugs:
| Application Area | Potential Uses |
|---|---|
| Neurology | Treatment of neurodegenerative diseases |
| Antimicrobial Agents | Development of new antibiotics |
| Pain Management | Analgesic properties through anticholinergic effects |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Azabicyclo Formation | H₂/Pd-C, HCl/EtOH | 65-75 | Chiral HPLC |
| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 50-60 | NMR |
| Deprotection | TFA/DCM | >90 | LC-MS |
Advanced: How can stereochemical integrity be maintained during synthesis of the azabicyclo[3.2.1]octane core?
Methodological Answer:
Stereochemical control is achieved through:
- Chiral Catalysts : Asymmetric hydrogenation with Rh(I) or Ir(I) catalysts to set the (1R,5S) configuration .
- Temperature Control : Low-temperature reactions (-20°C) minimize racemization during deprotection steps .
- Analytical Validation : Chiral HPLC and X-ray crystallography confirm enantiopurity and absolute configuration .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., methylene protons at δ 5.2-5.5 ppm, thiophene protons at δ 7.0-7.5 ppm) and stereochemistry via NOESY .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₅H₁₇NOS requires m/z 267.1034) .
- X-ray Crystallography : Resolves bicyclic conformation and spatial arrangement of the thiophene group .
Advanced: How to resolve conflicting data on reaction yields during scale-up?
Methodological Answer:
Contradictions often arise from:
- Solvent Purity : Trace water in DMF reduces coupling efficiency; use molecular sieves or anhydrous solvents .
- Catalyst Degradation : Pd catalysts may aggregate; ligand additives (e.g., PPh₃) stabilize active species .
- Statistical Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) for reproducibility .
Basic: What structural features influence reactivity?
Methodological Answer:
Key features include:
- Methylene Group : Strain in the bicyclic system enhances electrophilicity, facilitating nucleophilic attacks .
- Thiophene Ring : Electron-rich sulfur promotes π-π stacking in receptor binding .
- Ketone Functionality : Acts as a hydrogen-bond acceptor, critical for bioactivity .
Advanced: How does the azabicyclo core’s electronic environment affect biological interactions?
Methodological Answer:
- Molecular Docking : The core’s rigidity and nitrogen lone pairs align with enzyme active sites (e.g., monoamine oxidases) .
- MD Simulations : Predict binding stability; substituents like thiophene enhance hydrophobic interactions .
- SAR Studies : Modifying the methylene group to carbonyl reduces activity, highlighting steric-electronic balance .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., TFA during deprotection) .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced: How can SAR studies optimize bioactivity?
Methodological Answer:
- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances receptor affinity .
- Azabicyclo Substitutions : Replacing methylene with sp³-hybridized carbons alters conformational flexibility and potency .
- In Vivo Testing : Pharmacokinetic profiling in rodent models assesses bioavailability and metabolic stability .
Q. Table 2: SAR Trends
| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Thiophene (-H) | 120 nM | 0.5 |
| Thiophene (-CF₃) | 45 nM | 0.3 |
| Azabicyclo (-CH₂) | 200 nM | 0.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
